The 4-Bromofuran-2(5H)-one Scaffold: Structural Dynamics & Synthetic Utility
The 4-Bromofuran-2(5H)-one Scaffold: Structural Dynamics & Synthetic Utility
[1][2]
Executive Summary
The 4-bromo-2(5H)-furanone (CAS: 56634-50-5) scaffold represents a critical "privileged structure" in medicinal chemistry, serving as the core architecture for a class of potent Quorum Sensing (QS) inhibitors and antibiotic potentiators.[1][2] Unlike its 3-bromo isomer, the 4-bromo variant provides a unique electronic vector that enhances susceptibility to nucleophilic attack at the
This guide moves beyond standard textbook descriptions to address the synthetic bottlenecks associated with this molecule—specifically its instability under basic conditions—and proposes the 4-tosylate surrogate as a superior alternative for library generation.[1][2] We also detail the biological mechanism of the famous "Furanone C-30" derivative, a direct descendant of this scaffold.
Structural Characterization & Electronic Profile
The Core Architecture
The molecule consists of a five-membered lactone ring (butenolide) with a bromine atom at the C4 position.[1] This specific substitution pattern creates a "push-pull" electronic system that defines its reactivity.[1][2]
-
Physical State: Low-melting solid or viscous oil (purity dependent)[1][2]
-
Solubility: Soluble in polar aprotic solvents (DMSO, DMF, THF); hydrolyzes in aqueous base.
Electronic "Hotspots"
The 4-bromo-2(5H)-furanone ring is an electrophilic trap .[1][2] The carbonyl group at C2 conjugates with the C3=C4 double bond, making C4 highly electrophilic (Michael acceptor). The presence of the bromine atom at C4 further polarizes this bond, making it susceptible to both:
-
Oxidative Addition: (by Pd(0) catalysts).
-
Nucleophilic Attack: (Michael addition/elimination).
| Property | Value / Characteristic | Relevance |
| H-Bond Acceptors | 2 (Carbonyl O, Ring O) | Interaction with LuxR-type receptors.[1][2] |
| LogP | ~0.6 - 0.8 | Moderate lipophilicity; good membrane permeability.[1][2] |
| Electrophilicity | High ( | Covalent modification of cysteine residues in proteins.[2] |
| Stability | pH < 7: StablepH > 8: Ring opening | CRITICAL: Avoid aqueous base during workup.[1][2] |
Synthetic Accessibility: The "Tosyl Surrogate" Strategy[1]
Expert Insight: Direct synthesis of 4-bromo-2(5H)-furanone is often plagued by low yields and difficult purification due to the similarity in boiling points with side products.[1][2] For researchers aiming to functionalize the C4 position (e.g., via Suzuki coupling), I strongly recommend using 4-tosyl-2(5H)-furanone as a synthetic equivalent. It is crystalline, stable, and reacts identically in cross-couplings.
However, for those requiring the specific bromo-derivative, the following protocols are validated.
Protocol A: Synthesis from Tetronic Acid (Standard Route)
This method converts 4-hydroxy-2(5H)-furanone (Tetronic acid) to the bromide.[1][2]
Reagents: Tetronic acid, Phosphorus Tribromide (
-
Setup: Flame-dry a 250 mL round-bottom flask under
atmosphere. -
Dissolution: Suspend Tetronic acid (10 mmol) in anhydrous toluene (50 mL).
-
Bromination: Cool to 0°C. Add
(12 mmol) dropwise over 20 minutes. -
Reflux: Heat the mixture to reflux (110°C) for 4 hours. The solution will turn orange/brown.
-
Quench (Critical): Cool to 0°C. Slowly pour into crushed ice/water.
-
Extraction: Extract immediately with Ethyl Acetate (3 x 50 mL).
-
Note: Do not use basic wash (NaHCO3) for prolonged periods as the ring may open.
-
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: The "Tosyl Surrogate" (Recommended for Coupling)
If your goal is to make 4-aryl-2(5H)-furanones, use this route.[2]
-
Activation: React Tetronic acid with Tosyl Chloride (TsCl) and Diisopropylethylamine (DIPEA) in DCM at 0°C.
-
Result: Yields 4-tosyl-2(5H)-furanone as a stable white solid.
-
Coupling: This tosylate undergoes Suzuki coupling with aryl boronic acids using
and in mild conditions, often outperforming the bromide in yield.
Reactivity Profile & Workflow
The following diagram maps the chemical versatility of the scaffold. The Suzuki Cross-Coupling pathway is the primary method for generating library diversity for drug discovery.[2]
Figure 1: Chemoselectivity map of the 4-bromo-furanone scaffold. Note the competition between productive coupling/addition and destructive hydrolysis.
Biological Application: Quorum Sensing Inhibition[1][2][8][9]
The most famous application of this scaffold is in the disruption of bacterial communication (Quorum Sensing).
The "Furanone C-30" Connection
While the simple 4-bromo-2(5H)-furanone has mild activity, its derivative (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (known as Furanone C-30 ) is a potent inhibitor of Pseudomonas aeruginosa and Vibrio species.[1][2]
Mechanism of Action
These molecules act as suicide inhibitors or competitive antagonists for AHL (Acyl-Homoserine Lactone) receptors (e.g., LuxR, LasR).[2]
-
Entry: The furanone diffuses into the bacterial cell.[2]
-
Destabilization: The binding induces a conformational change or proteolytic degradation of the receptor protein, preventing it from binding DNA and initiating virulence gene transcription.
Figure 2: Mechanism of Quorum Sensing disruption.[2] The furanone destabilizes the LuxR receptor, preventing virulence gene expression.
Validated Experimental Protocol: Suzuki Coupling
Objective: Synthesize 4-phenyl-2(5H)-furanone from 4-tosyl-2(5H)-furanone (preferred) or 4-bromo-2(5H)-furanone.
-
Reagents:
-
Procedure:
-
Combine substrate, boronic acid, and catalyst in a sealed tube.
-
Add solvent and degas with Argon for 10 mins (Essential to protect Pd(0)).[2]
-
Heat to 80°C for 6–12 hours. Monitor by TLC (UV visualization).[2]
-
Workup: Dilute with water, extract with EtOAc.[2] Wash organic layer with brine.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).[2]
-
Self-Validation Check:
-
Did the reaction turn black? (Pd precipitation -> likely incomplete degassing).[2]
-
Did the product ring open? (Base concentration too high or reaction time too long).[2]
References
-
Wu, J., et al. (2003). "Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids."[2][8] Journal of Organic Chemistry. (Demonstrates the superiority of the tosylate over the bromide).
-
Hentzer, M., et al. (2002). "Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound."[2] Microbiology. (Establishes the biological activity of the C-30 derivative).
-
Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of 2(5H)-furanone derivatives."[2] Current Organic Chemistry. (Comprehensive review of the scaffold).
-
Svendsen, J. S., & Sydnes, L. K. (1990). "Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone."[1][2][9] Acta Chemica Scandinavica. (Discusses direct synthesis challenges).
Sources
- 1. 2(5H)-Furanone [webbook.nist.gov]
- 2. (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone = 97.0 GC 247167-54-0 [sigmaaldrich.com]
- 3. 4-bromo-5-bromomethylene-2(5H)-furanone | C5H2Br2O2 | CID 67228456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 56634-50-5|4-Bromofuran-2(5H)-one|BLD Pharm [bldpharm.com]
- 6. 4-bromo-5H-furan-2-one | C4H3BrO2 | CID 11789536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-bromo-2(5H)-Furanone - CAS:56634-50-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
